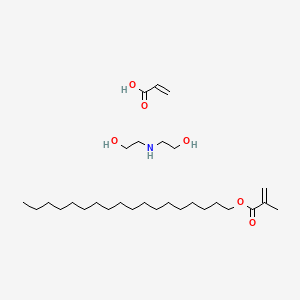
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt typically involves esterification and subsequent neutralization reactions. The esterification process can be carried out by reacting succinic acid with 1-ethyl-1-methyl-2-propynol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the electrophile used.
Scientific Research Applications
Succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial products.
Mechanism of Action
The mechanism by which succinic acid, 1-ethyl-1-methyl-2-propynyl ester, sodium salt exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may influence cellular metabolism by modulating the activity of enzymes involved in the tricarboxylic acid (TCA) cycle. It can also act as a signaling molecule, affecting gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with similar metabolic roles.
Sodium succinate: The sodium salt of succinic acid, used in similar applications.
Other esters of succinic acid: Various esters with different alkyl groups, each with unique properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological effects make it a valuable compound in research and industry .
Properties
CAS No. |
102367-21-5 |
|---|---|
Molecular Formula |
C10H13NaO4 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
sodium;4-(3-methylpent-1-yn-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O4.Na/c1-4-10(3,5-2)14-9(13)7-6-8(11)12;/h1H,5-7H2,2-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GLJFUNYJCWRPIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C#C)OC(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
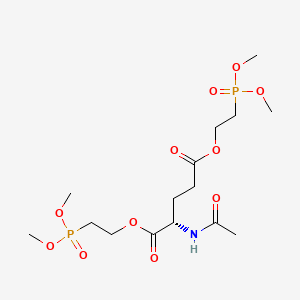
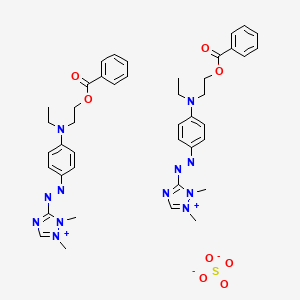

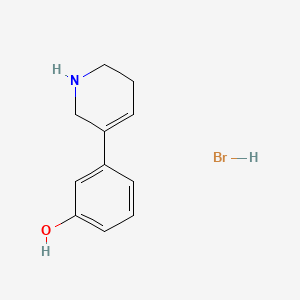
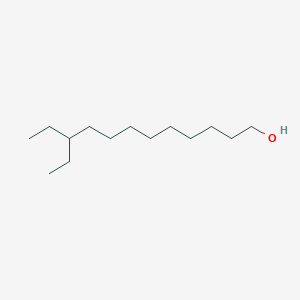
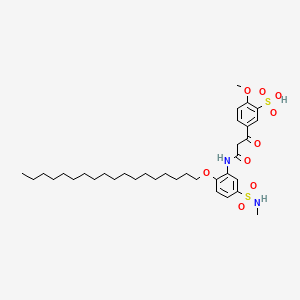
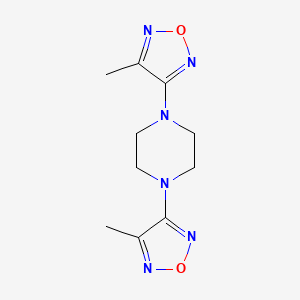


![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
